Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Description
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative with a bromine substituent at the 7-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₁₃BrClNO₂, and it has a molecular weight of 306.59 g/mol . The compound is synthesized via multi-step reactions involving bromination, esterification, and salt formation, as evidenced by protocols in the literature . Analytical characterization includes ¹H/¹³C NMR, LCMS, HPLC, and elemental analysis to confirm purity (>95%) and stereochemical integrity . This compound is of interest in medicinal chemistry due to its structural similarity to opioid receptor antagonists and other bioactive tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Scientific Research Applications
Biological Activities
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that tetrahydroisoquinoline derivatives possess antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Compounds with tetrahydroisoquinoline scaffolds have been investigated for their anticancer effects. Preliminary studies suggest that methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride may induce apoptosis in cancer cells through various mechanisms .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It may have potential applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines revealed that methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride effectively reduced cell viability. The compound was shown to induce cell cycle arrest and apoptosis in treated cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Structure | Bromine at position 8 |
| (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride | Structure | Contains tert-butyl group |
| 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks carboxylate functionality |
This table illustrates how methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride compares to structurally similar compounds in terms of biological activity and potential applications.
Mechanism of Action
The mechanism of action of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The table below compares key structural and physicochemical properties of the target compound with analogues differing in substituents, ester groups, or stereochemistry:
Notes:
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding affinity in receptor-ligand interactions .
- Ester Groups : Methyl esters generally exhibit higher metabolic stability than ethyl esters, influencing pharmacokinetics .
- Stereochemistry : The (3R) configuration is critical for activity, as enantiomers (e.g., 3S) show distinct biological profiles .
Physicochemical Properties
Biological Activity
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H10BrNO2
- Molar Mass : 256.1 g/mol
- CAS Number : 1270295-98-1
The compound is characterized by the presence of a bromine atom at the 7-position of the tetrahydroisoquinoline structure, which is essential for its biological activity.
Neuropharmacological Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit various neuropharmacological effects, including:
- Dopaminergic Activity : Certain analogs have been shown to modulate dopamine receptors, which can be beneficial in treating conditions like Parkinson's disease and schizophrenia .
- Antidepressant Effects : Some studies suggest that these compounds may have antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of tetrahydroisoquinoline derivatives have revealed promising results:
- Inhibition of Bacterial Growth : Compounds similar to methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives were found to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), a significant factor in antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is closely linked to its structural features:
| Structural Feature | Activity |
|---|---|
| Bromine Substitution at 7-position | Enhances receptor binding affinity |
| Carboxylate Group | Increases solubility and bioavailability |
| Tetrahydroisoquinoline Core | Essential for neuropharmacological effects |
Case Studies
-
Antidepressant Activity Study :
A study evaluated the antidepressant effects of various tetrahydroisoquinoline derivatives in rodent models. Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was found to significantly reduce depressive-like behaviors compared to controls . -
Antimicrobial Efficacy :
A series of experiments assessed the compound's ability to inhibit bacterial growth. The results indicated that it effectively reduced bacterial counts in vitro against strains such as E. coli and S. aureus .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride with high enantiomeric purity?
- Answer : A typical protocol involves dissolving the free base in anhydrous methanol under nitrogen, followed by dropwise addition of thionyl chloride (2 equivalents) as a methylating agent. The reaction is refluxed for 24 hours, and the product is isolated via solvent removal under reduced pressure . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts (e.g., TIQ-based chiral ligands) can be employed .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of the bromine substituent (e.g., H and C NMR for aromatic protons and ester groups) .
- Mass spectrometry (HRMS) : To verify molecular weight (CHBrClNO, MW 306.59) .
- Melting point analysis : Reported mp values (e.g., 280–285°C for related tetrahydroisoquinoline hydrochlorides) help assess purity .
- HPLC with UV detection : To quantify impurities (<3% for pharmaceutical-grade standards) .
Q. How can researchers ensure stereochemical integrity at the (3R) position during synthesis?
- Answer : Use chiral auxiliaries or enantioselective catalysts during cyclization steps. Post-synthesis, optical rotation measurements ([α]) and circular dichroism (CD) spectroscopy can validate the (3R) configuration. Single-crystal X-ray diffraction provides definitive proof but requires high-quality crystals .
Advanced Research Questions
Q. What role does the bromine substituent play in modulating biological activity or reactivity in this compound?
- Answer : The 7-bromo group enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura). In biological contexts, bromine may influence binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes, as seen in brominated marine alkaloids . Structure-activity relationship (SAR) studies using analogs (e.g., 7-chloro or 7-fluoro derivatives) are recommended to isolate bromine-specific effects .
Q. How can crystallographic data resolve conformational ambiguities in the tetrahydroisoquinoline core?
- Answer : X-ray crystallography reveals critical parameters such as:
- Ring puckering : The tetrahydroisoquinoline ring adopts a half-chair conformation (θ = 53.39°, φ = 324.7°) in related compounds, influencing steric interactions .
- Torsion angles : For example, C1–N1–C9–C10 angles (-171.7°) dictate spatial alignment of substituents, impacting catalytic or binding properties .
Advanced refinement software (e.g., SHELXL) is essential for modeling disorder or twinning in crystals .
Q. What strategies address contradictions in reported synthetic yields (e.g., 86% vs. lower yields)?
- Answer : Yield discrepancies may arise from:
- Reaction stoichiometry : Excess thionyl chloride (2 eq.) improves esterification efficiency but risks side reactions .
- Purification methods : Recrystallization (e.g., from ethanol/water) versus column chromatography affects recovery .
- Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes intermediates, reducing yield .
Q. Can this compound serve as a substrate for biocatalytic transformations (e.g., N-methylation)?
- Answer : Yes. Coclaurine N-methyltransferase (CNMT) has demonstrated activity toward structurally similar tetrahydroisoquinolines. Assay conditions (pH 7.5, 30°C, SAM as methyl donor) can be adapted for kinetic studies. LC-MS monitoring tracks methylation at the 3-carboxylate position .
Methodological Notes
- Synthesis Optimization : Explore microwave-assisted synthesis to reduce reaction time .
- Data Validation : Cross-reference CAS RNs (e.g., 220247-73-4) with spectral databases to avoid misidentification .
- Safety Protocols : Use PPE (gloves, goggles) due to the compound’s hygroscopic and irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
